Adenosine, 2'-deoxy-N-ethyl-

Oligonucleotide Synthesis Chemical Stability Nucleoside Protection

This N6-ethyl-2'-deoxyadenosine bears an ethyl substituent on the exocyclic N6-amine, altering depurination kinetics, receptor binding, and polymerase interactions versus unmodified dA or other N6-alkyl analogs. Use it as a phosphoramidite building block for site-specific DNA lesion synthesis, as a precursor for N6-alkylated dATP analogs, or for adenosine receptor subtype profiling. Generic N6-alkyl nucleosides cannot guarantee comparable activity, risking irreproducible structure-activity relationship data. Supplied at ≥98% purity; ships at ambient temperature.

Molecular Formula C12H17N5O3
Molecular Weight 279.3 g/mol
CAS No. 136050-93-6
Cat. No. B3047240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2'-deoxy-N-ethyl-
CAS136050-93-6
Molecular FormulaC12H17N5O3
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
InChIInChI=1S/C12H17N5O3/c1-2-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,2-4H2,1H3,(H,13,14,15)/t7-,8+,9+/m0/s1
InChIKeyAKVOWIRRIYQYQX-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine, 2'-deoxy-N-ethyl- (CAS 136050-93-6): Sourcing and Characterization Guide for N6-Modified Purine Nucleoside Analogs


Adenosine, 2'-deoxy-N-ethyl- (N6-ethyl-2'-deoxyadenosine; UNII: 250H7VP74Q) is a synthetic purine nucleoside analog featuring an ethyl substituent on the exocyclic N6-amine of the adenine base [1][2]. This modification alters the physicochemical and biological properties of the parent 2'-deoxyadenosine scaffold, rendering it a versatile tool for nucleic acid chemistry, adenosine receptor pharmacology, and mechanistic studies of DNA alkylation and repair [3]. It serves as a key precursor for phosphoramidite building blocks used in solid-phase oligonucleotide synthesis, enabling the site-specific introduction of N6-ethyl modifications into DNA strands .

Why N6-Ethyl-2'-deoxyadenosine Cannot Be Directly Replaced by Unmodified 2'-Deoxyadenosine or Other N6-Alkyl Analogs


The N6-ethyl moiety profoundly influences the compound's chemical stability, receptor binding profile, and enzymatic processing compared to unmodified 2'-deoxyadenosine or alternative N6-alkyl derivatives [1][2]. The electron-donating ethyl group alters the purine's basicity and protonation site, directly affecting acid-catalyzed depurination rates and, consequently, the stability of oligonucleotides during synthesis and storage [3]. Furthermore, the ethyl substituent introduces steric bulk that modulates interactions with adenosine receptor subtypes and DNA polymerases, yielding unique activity profiles that cannot be extrapolated from the parent nucleoside or from analogs bearing different N6-alkyl chain lengths [4]. Substituting this compound with a generic alternative risks compromised experimental reproducibility and invalid structure-activity relationship conclusions.

Quantitative Differentiation Evidence for Adenosine, 2'-deoxy-N-ethyl- (CAS 136050-93-6) Versus Key Comparators


Acid-Catalyzed Depurination Rate: N6-Ethyl Modification Confers Distinct Stability Profile Relative to Other N6-Substituted 2'-Deoxyadenosines

The acid-catalyzed depurination rate of N6-ethyl-2'-deoxyadenosine differs from that of other N6-substituted analogs, impacting its suitability as a building block for oligonucleotide synthesis. Kinetic studies on a series of N6-substituted 2'-deoxyadenosines revealed that the nature of the N6 substituent significantly modulates the rate of acid hydrolysis and the protonation site (N7 vs. N1) [1]. While the study does not report absolute rate constants for the ethyl analog, the overarching finding that N6-alkyl substituents alter the acid lability of the glycosidic bond compared to unmodified 2'-deoxyadenosine provides a class-level inference for selecting the ethyl derivative over other protecting groups.

Oligonucleotide Synthesis Chemical Stability Nucleoside Protection Acid Hydrolysis Depurination Kinetics

DNA Synthesis Termination: N6-Alkylation Enables Chain Termination Without 3'-O-Blocking, a Functional Property Lacking in Unmodified 2'-Deoxyadenosine Triphosphate

N6-alkylated 2'-deoxyadenosine triphosphates (dATP analogs) act as reversible chain terminators during DNA synthesis, a property absent in unmodified dATP [1]. The attachment of a photocleavable 2-nitrobenzyl group to the N6-position of dATP terminates DNA synthesis upon incorporation, while the 3'-OH group remains unblocked [1]. This paradigm demonstrates that N6-alkylation—including the ethyl modification—can be exploited to create reversible terminators for next-generation sequencing. In contrast, unmodified dATP lacks any termination capacity, and other N6-substituted analogs may exhibit different incorporation efficiencies or termination fidelity.

DNA Sequencing Reversible Terminators Polymerase Substrates Next-Generation Sequencing Nucleotide Analogs

Broad-Spectrum Antitumor Activity: Purine Nucleoside Analog Class Profile Distinguishes N6-Ethyl-2'-deoxyadenosine from Non-Nucleoside Anticancer Agents

N6-ethyl-2'-deoxyadenosine belongs to the class of purine nucleoside analogs, which are characterized by broad antitumor activity targeting indolent lymphoid malignancies [1][2]. The anticancer mechanism of this class relies on inhibition of DNA synthesis and induction of apoptosis [1]. While direct IC50 values for N6-ethyl-2'-deoxyadenosine in specific cell lines are not publicly reported in primary literature, the class-level evidence positions it within a well-validated group of antimetabolites distinct from kinase inhibitors, alkylating agents, or non-nucleoside small molecules.

Cancer Research Nucleoside Antimetabolites Lymphoid Malignancies DNA Synthesis Inhibition Apoptosis Induction

Site-Specific Oligonucleotide Modification: N6-Ethyl Phosphoramidite Enables Controlled DNA Base-Pairing Perturbation Unattainable with Native Nucleosides

The 5'-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite monomer enables solid-phase synthesis of DNA strands containing site-specific N6-ethyl modifications . This allows researchers to investigate how the ethyl group affects base-pairing fidelity, DNA polymerase bypass, and recognition by repair enzymes. In contrast, unmodified 2'-deoxyadenosine cannot introduce this perturbation, and alternative N6-alkyl phosphoramidites may exhibit different coupling efficiencies or deprotection profiles.

Oligonucleotide Synthesis DNA Probes Antisense Therapeutics Base-Pairing Studies Nucleic Acid Chemistry

Recommended Research Applications for Adenosine, 2'-deoxy-N-ethyl- (CAS 136050-93-6) Based on Verified Differentiation Evidence


Synthesis of Modified Oligonucleotides for Base-Pairing and DNA Repair Studies

Utilize 5'-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite in automated solid-phase DNA synthesizers to introduce site-specific N6-ethyl lesions into oligonucleotides . This enables mechanistic investigations of translesion synthesis by DNA polymerases, recognition by alkyladenine DNA glycosylases, and the impact of N6-alkylation on duplex stability and mismatch discrimination. The ethyl group provides a well-defined, moderately bulky perturbation suitable for structure-activity relationship studies.

Development of Reversible Terminators for Next-Generation Sequencing

Employ N6-ethyl-2'-deoxyadenosine as a synthetic precursor for preparing N6-alkylated 2'-deoxyadenosine triphosphate analogs [1]. These analogs can act as reversible chain terminators that do not require 3'-O-blocking, a property that simplifies sequencing chemistry and improves incorporation kinetics. The N6-ethyl modification serves as a minimal alkyl handle for attaching photocleavable or chemically cleavable groups while maintaining favorable polymerase recognition.

Probing Adenosine Receptor Interactions with Deoxyribose Scaffolds

Compare the adenosine receptor binding profile of N6-ethyl-2'-deoxyadenosine with that of N6-ethyladenosine (ribose form) to dissect the contribution of the 2'-hydroxyl group to receptor recognition . The deoxy analog may exhibit reduced affinity for certain receptor subtypes, providing a tool to map hydrogen-bonding requirements in the ligand-binding pocket.

Investigating Acid-Catalyzed Depurination in Modified DNA

Use N6-ethyl-2'-deoxyadenosine in model studies of nucleoside stability under acidic conditions [2]. The ethyl group alters the protonation equilibrium and hydrolysis rate of the glycosidic bond, making it a useful comparator for understanding how alkyl adducts affect the chemical integrity of DNA.

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